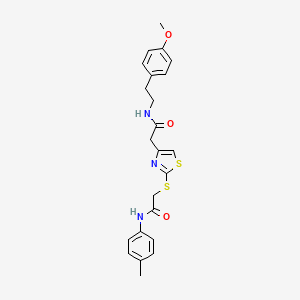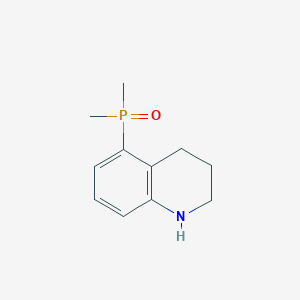![molecular formula C8H17ClN2O4S B2759565 tert-butylN-{2-[(chlorosulfonyl)(methyl)amino]ethyl}carbamate CAS No. 765961-97-5](/img/structure/B2759565.png)
tert-butylN-{2-[(chlorosulfonyl)(methyl)amino]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-{2-[(chlorosulfonyl)(methyl)amino]ethyl}carbamate: is an organic compound with the molecular formula C8H17ClN2O4S. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and research.
Wissenschaftliche Forschungsanwendungen
tert-butylN-{2-[(chlorosulfonyl)(methyl)amino]ethyl}carbamate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicinal Chemistry: It is employed in the development of new drug candidates and the modification of existing drugs to improve their efficacy and safety.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{2-[(chlorosulfonyl)(methyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves the following steps:
Reaction Setup: tert-butyl carbamate is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Chlorosulfonyl Isocyanate: Chlorosulfonyl isocyanate is slowly added to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
Stirring and Monitoring: The reaction mixture is stirred continuously, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Isolation and Purification: Once the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent product quality and yield. Safety measures are implemented to handle the reactive intermediates and by-products generated during the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butylN-{2-[(chlorosulfonyl)(methyl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamate and sulfonamide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Formation of substituted carbamates and sulfonamides.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with different functional groups.
Hydrolysis: Formation of carbamate and sulfonamide derivatives.
Wirkmechanismus
The mechanism of action of tert-butylN-{2-[(chlorosulfonyl)(methyl)amino]ethyl}carbamate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The compound can also undergo hydrolysis, releasing reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
tert-butylN-{2-[(chlorosulfonyl)(methyl)amino]ethyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-[2-(hydroxyethyl)carbamate: This compound has a hydroxyl group instead of a chlorosulfonyl group, making it less reactive.
tert-butyl N-[2-(aminoethyl)carbamate: This compound has an amino group, which alters its reactivity and applications.
tert-butyl N-[2-(methoxyethyl)carbamate: The presence of a methoxy group changes the compound’s solubility and reactivity.
Uniqueness: The presence of the chlorosulfonyl group in this compound makes it highly reactive and versatile, allowing it to participate in a wide range of chemical reactions. This reactivity sets it apart from other similar compounds and makes it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClN2O4S/c1-8(2,3)15-7(12)10-5-6-11(4)16(9,13)14/h5-6H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVNPRWXCEGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
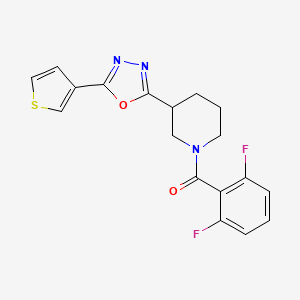

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide](/img/structure/B2759486.png)
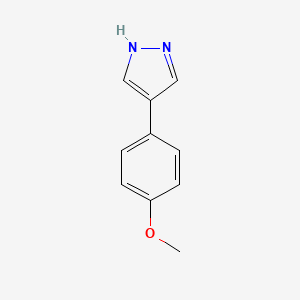
![N-(3-chlorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2759490.png)
![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2759493.png)
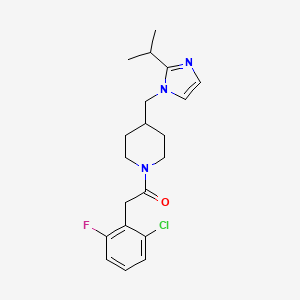

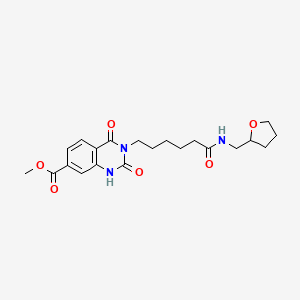
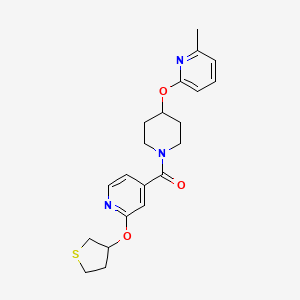

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2759502.png)
